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molecular formula C8H15ClO B8746414 1-Chlorooctan-4-one CAS No. 80086-19-7

1-Chlorooctan-4-one

Cat. No. B8746414
M. Wt: 162.66 g/mol
InChI Key: MWWDIPJBSBDNEK-UHFFFAOYSA-N
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Patent
US04372953

Procedure details

A Grignard reagent is prepared from magnesium (1.9 g), n-butyl bromide (11.2 g) and dried ether (80 ml) and a solution of 4-chlorobutyronitrile (7 g) in ether (15 ml) is added dropwise to the reagent with ice-cooling. The mixture is stirred at the same temperature for 2 hours and then at room temperature for additional 2 hours. 10% Hydrochloric acid is slowly added dropwise to the mixture with ice-cooling to decompose the product and to acidify the mixture to pH about 1. After stirring at room temperature for 1 hour, the mixture is extracted with ether. The ether layer is washed with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride and dried over magnesium sulfate. The solvent is distilled off and the residue is distilled to obtain 3-chloropropyl butyl ketone (1.6 g), b.p. 104°-106° C./30 mmHg.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2](Br)[CH2:3][CH2:4][CH3:5].[Cl:7][CH2:8][CH2:9][CH2:10][C:11]#N.Cl.CC[O:16]CC>>[CH2:2]([C:11]([CH2:10][CH2:9][CH2:8][Cl:7])=[O:16])[CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[Mg]
Name
Quantity
11.2 g
Type
reactant
Smiles
C(CCC)Br
Name
Quantity
80 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
ClCCCC#N
Name
Quantity
15 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
WAIT
Type
WAIT
Details
at room temperature for additional 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ether
WASH
Type
WASH
Details
The ether layer is washed with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CCC)C(=O)CCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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